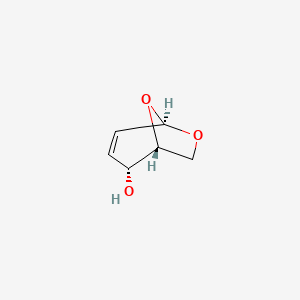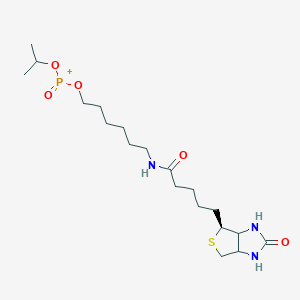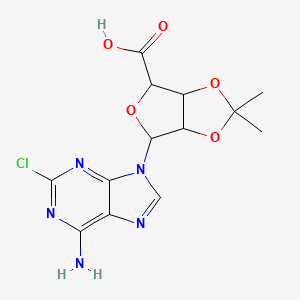
2-Chloroadenosine-5'-carboxy-2',3'-acetonide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide is a chemical compound with the molecular formula C13H14ClN5O5 and a molecular weight of 355.73 g/mol . It is a derivative of adenosine, a nucleoside that plays a crucial role in various biochemical processes.
Vorbereitungsmethoden
The synthesis of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide typically involves the protection of adenosine derivatives followed by chlorination and subsequent acetonide formation. The reaction conditions often include the use of protecting groups to safeguard reactive sites on the adenosine molecule. Industrial production methods may involve multi-step synthesis processes to ensure high purity and yield .
Analyse Chemischer Reaktionen
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Wissenschaftliche Forschungsanwendungen
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a tool in studying adenosine receptor functions and signaling pathways.
Medicine: Research explores its potential therapeutic effects, particularly in modulating adenosine receptors.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Chloroadenosine-5’-carboxy-2’,3’-acetonide involves its interaction with adenosine receptors. By binding to these receptors, it can modulate various signaling pathways, influencing cellular responses. The molecular targets include adenosine A1 receptors, which play a role in regulating neurotransmission and cardiovascular functions .
Vergleich Mit ähnlichen Verbindungen
2-Chloroadenosine-5’-carboxy-2’,3’-acetonide can be compared with other adenosine derivatives such as:
2-Chloroadenosine: Similar in structure but lacks the acetonide protection.
Adenosine: The parent compound without chlorination or acetonide modification.
Eigenschaften
IUPAC Name |
4-(6-amino-2-chloropurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O5/c1-13(2)23-5-6(24-13)10(22-7(5)11(20)21)19-3-16-4-8(15)17-12(14)18-9(4)19/h3,5-7,10H,1-2H3,(H,20,21)(H2,15,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAIOFNJSAFFWKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(=O)O)N3C=NC4=C(N=C(N=C43)Cl)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

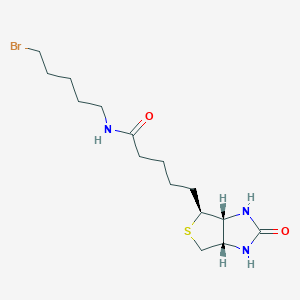
![1-chloro-2-[(E)-2-ethoxyethenyl]benzene](/img/structure/B1140047.png)


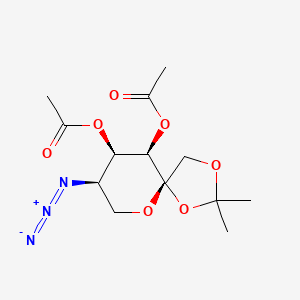
![[(5S,6S,7S,8S)-6-acetyloxy-2,2-dimethyl-8-(4-methylphenyl)sulfonyloxy-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140058.png)
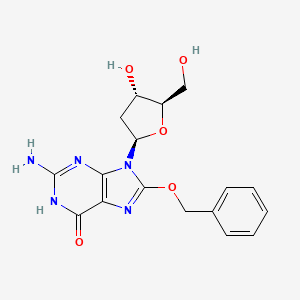
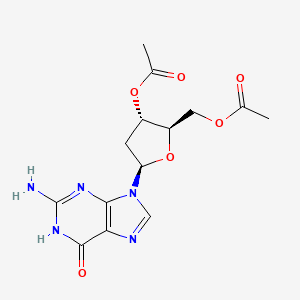
![N2-(1,1,4,4-Tetramethyldisilylazacyclopentanyl)-O6-benzyl-8-bromo-N9-[3',5'-O-(1,1,3,3-tetrakis(isopropyl)-1,3-disiloxanediyl)-beta-D-2'-deoxyribofuranosyl]guanine](/img/structure/B1140061.png)
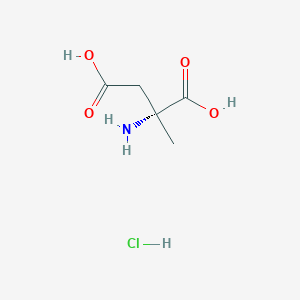
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
